molecular formula C9H11Br B2389032 1-(1-Bromoethyl)-4-methylbenzene CAS No. 24344-85-2

1-(1-Bromoethyl)-4-methylbenzene

Cat. No. B2389032
CAS RN: 24344-85-2
M. Wt: 199.091
InChI Key: DMQHFJJRWZJNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromoethyl)-4-methylbenzene is an organic compound. It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Synthesis Analysis

The synthesis of 1-(1-Bromoethyl)-4-methylbenzene involves a three-step reaction starting with the bromination of naphthalene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide .


Molecular Structure Analysis

The molecular formula of 1-(1-Bromoethyl)-4-methylbenzene is C8H9Br. It has an average mass of 185.061 Da and a monoisotopic mass of 183.988754 Da .


Chemical Reactions Analysis

1-(1-Bromoethyl)-4-methylbenzene is used to introduce a phenyl group into other compounds. One method involves its conversion to the Grignard reagent, phenylmagnesium bromide .


Physical And Chemical Properties Analysis

1-(1-Bromoethyl)-4-methylbenzene is a colorless to pale yellow liquid with a molecular weight of 241.1 g/mol. It has a boiling point of 370 °C and a melting point of -1 °C. The compound is soluble in ethanol and benzene but insoluble in water.

Scientific Research Applications

Thermochemical Studies

1-(1-Bromoethyl)-4-methylbenzene, as a bromo-substituted methylbenzene, has been the subject of various thermochemical studies. Research by Verevkin et al. (2015) explored the vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-(1-Bromoethyl)-4-methylbenzene. Their work aimed to understand the internal consistencies of these measurements and calculate gas-phase enthalpies of formation for these compounds using quantum-chemical methods (Verevkin et al., 2015).

Liquid-Phase Oxidation Studies

In a study by Okada and Kamiya (1981), the liquid-phase oxidation of methylbenzenes, including derivatives similar to 1-(1-Bromoethyl)-4-methylbenzene, was investigated using a cobalt-copper-bromide system in acetic acid. This research highlighted the potential of these compounds in producing various oxidation products such as benzyl acetates and benzaldehydes with high selectivity (Okada & Kamiya, 1981).

Crystal Structure Analysis

Sørensen and Stuhr-Hansen (2009) conducted a study on a related compound, 1-bromo-4-methylselenobenzene, where they analyzed its crystal structure obtained by sublimation. Their findings revealed insights into the planarity of the molecule and intermolecular interactions, which could be relevant for understanding the structural properties of 1-(1-Bromoethyl)-4-methylbenzene (Sørensen & Stuhr-Hansen, 2009).

Applications in Polymer Solar Cells

A study by Fu et al. (2015) demonstrated the application of a similar compound, 1-Bromo-4-Nitrobenzene, in improving the electron transfer process of polymer solar cells. The addition of this compound to the active layer resulted in a significant increase in power conversion efficiency. This research suggests potential applications for 1-(1-Bromoethyl)-4-methylbenzene in solar cell technology (Fu et al., 2015).

Nonlinear Optical Properties

Parol et al. (2020) investigated the nonlinear optical properties of chalcone derivatives, including compounds with bromo and methyl substitutions. Their work on single-crystal growth and the study of various spectroscopic and thermal properties could provide insights into the applications of 1-(1-Bromoethyl)-4-methylbenzene in the field of optoelectronics (Parol et al., 2020).

Safety and Hazards

1-(1-Bromoethyl)-4-methylbenzene is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Mode of Action

The mode of action of 1-(1-Bromoethyl)-4-methylbenzene likely involves nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) approaches the electrophilic carbon atom attached to the bromine atom from the back side. As the nucleophile gets closer, the carbon-bromine bond begins to break. The new bond formation and the old bond breaking occur simultaneously .

Biochemical Pathways

It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polymers .

Pharmacokinetics

It is known to be soluble in alcohol, ether, and benzene , which suggests it could be absorbed and distributed in organisms that come into contact with it.

Result of Action

Its use in the synthesis of polymers suggests it could contribute to the formation of complex macromolecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-Bromoethyl)-4-methylbenzene. For instance, it is moisture-sensitive , indicating that its reactivity and stability could be affected by humidity levels. , suggesting that its stability and reactivity could be influenced by the chemical environment.

properties

IUPAC Name

1-(1-bromoethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQHFJJRWZJNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-4-methylbenzene

Synthesis routes and methods

Procedure details

This compound is prepared by the procedure described in Preparation 3.4 from 30 ml of a 33% solution of HBr in AcOH and 7 ml of 1-(1-hydroxyethyl)-4-methylbenzene. 9 g of the expected product are obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.